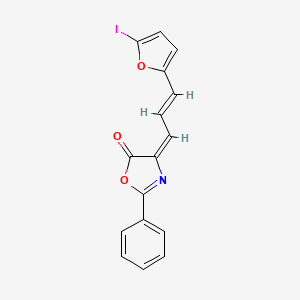![molecular formula C34H38N4O10S2 B12900801 4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thia-1-azabicyclo[320]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2’R*,5’S*,6’S*)]]]- is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
The synthesis of 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Thia-1-azabicyclo[32It is also used in various industrial processes due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester stands out due to its unique structural features and chemical properties. Similar compounds include 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives with different functional groups .
Propriétés
Formule moléculaire |
C34H38N4O10S2 |
|---|---|
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
methyl (2S,5S,6S)-6-[[2-[9a-[2-[[(2S,5R,6R)-2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-18-17(11-15)34(10-9-16(39)13-19(34)48-18)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41)/t19?,22-,23+,24-,25-,28-,29+,34?/m0/s1 |
Clé InChI |
BFBXTCGECAYJPM-WKISVSPCSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OC)C(=O)OC)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


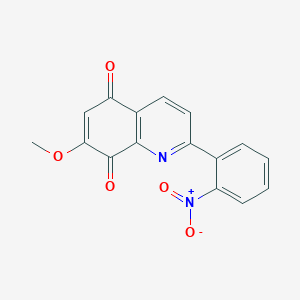
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)


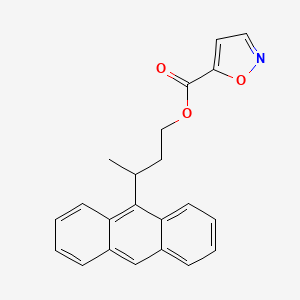
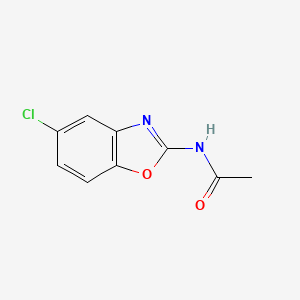
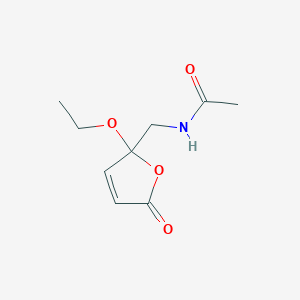
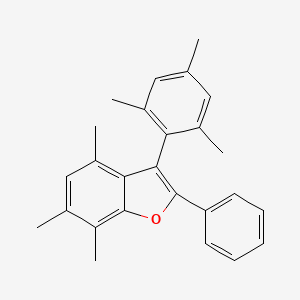
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
